![molecular formula C10H17N3O5S B14645199 N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid CAS No. 56357-59-6](/img/structure/B14645199.png)
N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-aminoanilino)ethyl]acetamide typically involves the reaction of 4-aminoaniline with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N-[2-(4-aminoanilino)ethyl]acetamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-aminoanilino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
N-[2-(4-aminoanilino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(4-aminoanilino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-2-arylethylamines: Compounds containing an acetamide group linked to an arylethylamine.
Benzenesulfonamides: Compounds containing a benzenesulfonyl group.
Organosulfonamides: Compounds containing an organosulfonyl group.
Uniqueness
N-[2-(4-aminoanilino)ethyl]acetamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Propriétés
Numéro CAS |
56357-59-6 |
|---|---|
Formule moléculaire |
C10H17N3O5S |
Poids moléculaire |
291.33 g/mol |
Nom IUPAC |
N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H15N3O.H2O4S/c1-8(14)12-6-7-13-10-4-2-9(11)3-5-10;1-5(2,3)4/h2-5,13H,6-7,11H2,1H3,(H,12,14);(H2,1,2,3,4) |
Clé InChI |
YHFIEVUGJJICFR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCNC1=CC=C(C=C1)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


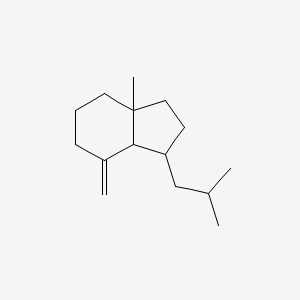
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)



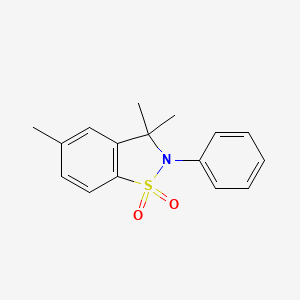
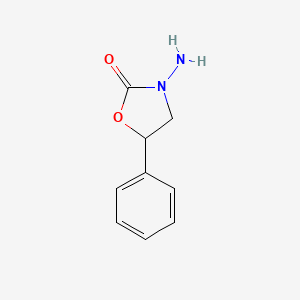

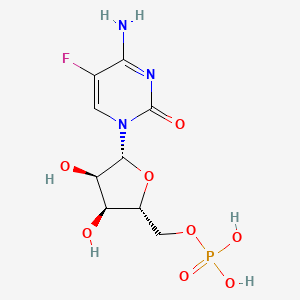
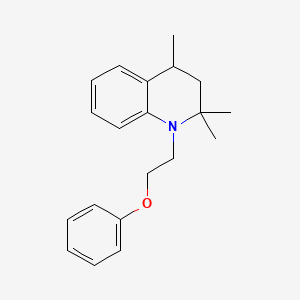
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol](/img/structure/B14645160.png)
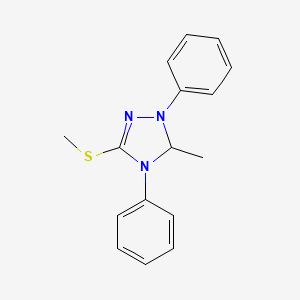
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
